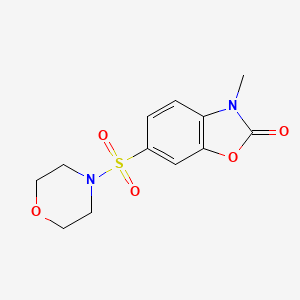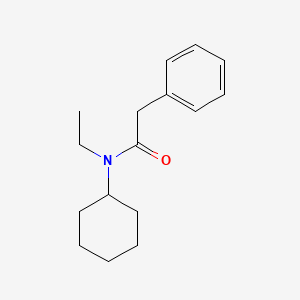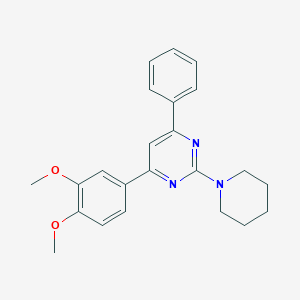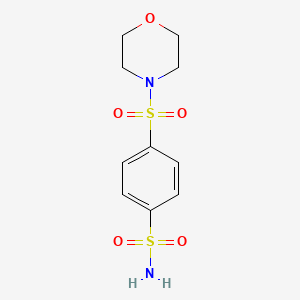
3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one, also known as MMSO, is a compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in several physiological processes.
科学研究应用
3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been investigated for its potential use in the treatment of glaucoma, epilepsy, and other neurological disorders. It has also been studied for its potential use in cancer therapy.
作用机制
3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in several physiological processes. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This compound inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate and protons, which in turn affects several physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes. It has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
实验室实验的优点和局限性
3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, which makes it a valuable tool for studying the role of this enzyme in physiological processes. This compound is also easy to synthesize and purify, which makes it readily available for research purposes. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some research settings. Additionally, this compound has a short half-life, which may limit its use in in vivo experiments.
未来方向
There are several future directions for the research on 3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one. One direction is to investigate the potential use of this compound in the treatment of glaucoma and other ocular diseases. Another direction is to investigate the potential use of this compound in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on other physiological processes.
合成方法
The synthesis of 3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one involves the reaction of 3-methyl-2-benzoxazolinone with morpholine-4-sulfonic acid in the presence of a base. The reaction proceeds in a one-pot process and yields this compound as a white solid in high purity. The synthesis of this compound has been optimized to improve the yield and reduce the reaction time.
属性
IUPAC Name |
3-methyl-6-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-13-10-3-2-9(8-11(10)19-12(13)15)20(16,17)14-4-6-18-7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNENWQSSZCOMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea](/img/structure/B5917694.png)
![ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate](/img/structure/B5917697.png)
![4-(methoxymethyl)-6-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}nicotinonitrile](/img/structure/B5917705.png)
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methyl-4H-chromen-4-one](/img/structure/B5917706.png)

![N-{amino[(6-ethyl-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5917708.png)

![N-[5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5917739.png)
![N~1~,N~1~-diethyl-N~4~-{2-[(isopropylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5917746.png)
![N-{2-[2,6-dimethyl-4-(4-morpholinylsulfonyl)phenoxy]ethyl}acetamide](/img/structure/B5917748.png)

![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917769.png)
![N-[4-oxo-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B5917775.png)